(E)-2-(p-Bromophenyl)-3-(methylaminomethyl)bicyclo(2.2.2)octane, hydrochloride
CAS No.: 69725-26-4
Cat. No.: VC18464052
Molecular Formula: C16H23BrClN
Molecular Weight: 344.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69725-26-4 |
|---|---|
| Molecular Formula | C16H23BrClN |
| Molecular Weight | 344.7 g/mol |
| IUPAC Name | [(2R)-3-(4-bromophenyl)-2-bicyclo[2.2.2]octanyl]methyl-methylazanium;chloride |
| Standard InChI | InChI=1S/C16H22BrN.ClH/c1-18-10-15-11-2-4-12(5-3-11)16(15)13-6-8-14(17)9-7-13;/h6-9,11-12,15-16,18H,2-5,10H2,1H3;1H/t11?,12?,15-,16?;/m1./s1 |
| Standard InChI Key | QTVXKUYKNKHQPH-UANRUKRJSA-N |
| Isomeric SMILES | C[NH2+]C[C@@H]1C2CCC(C1C3=CC=C(C=C3)Br)CC2.[Cl-] |
| Canonical SMILES | C[NH2+]CC1C2CCC(C1C3=CC=C(C=C3)Br)CC2.[Cl-] |
Introduction
Chemical Structure and Stereochemical Features
Core Bicyclic Framework
The bicyclo[2.2.2]octane system forms a rigid, cage-like structure with three fused cyclohexane rings, creating a highly strained geometry that influences reactivity . X-ray crystallographic studies of analogous bicyclic compounds, such as 2-p-bromophenyl-1,3-diazabicyclo[3.1.0]hexane, reveal that substituents on bicyclic systems often adopt exo orientations to minimize steric hindrance . For the target compound, the p-bromophenyl group is positioned at the 2-carbon of the bicyclo[2.2.2]octane backbone, while the methylaminomethyl group occupies the 3-carbon.
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| IUPAC Name | [(2R)-3-(4-bromophenyl)-2-bicyclo[2.2.2]octanyl]methyl-methylazanium; chloride |
| Canonical SMILES | C[NH2+]CC1C2CCC(C1C3=CC=C(C=C3)Br)CC2.[Cl-] |
| Isomeric SMILES | C[NH2+]C[C@@H]1C2CCC(C1C3=CC=C(C=C3)Br)CC2.[Cl-] |
| InChIKey | QTVXKUYKNKHQPH-UANRUKRJSA-N |
| PubChem CID | 50619 |
The stereochemistry at the 2-position (R-configuration) and the E-geometry of the substituents are critical for maintaining the compound’s spatial arrangement. Nuclear Overhauser Effect (NOE) measurements on similar bicyclo[2.2.2]octane derivatives confirm that bulky groups preferentially occupy equatorial positions to alleviate strain .
Synthesis and Functionalization Strategies
Bicyclo[2.2.2]octane Backbone Construction
The synthesis of bicyclo[2.2.2]octane derivatives typically involves tandem Michael addition reactions followed by reductive amination or alkylation . For example, Ley and Massi (2000) demonstrated the use of polymer-supported reagents to synthesize functionalized bicyclo[2.2.2]octanes via a sequence involving cyclohexenone intermediates . Applying this methodology, the target compound could be synthesized through:
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Michael Addition: Reaction of acrylates with cyclohexenones to form bicyclic ketones.
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Reductive Amination: Introduction of the methylaminomethyl group via reductive alkylation of a ketone intermediate.
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Bromination: Electrophilic aromatic substitution to attach the p-bromophenyl group.
Table 2: Hypothetical Synthesis Pathway
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Tandem Michael Addition | Acrylate, cyclohexenone, base (e.g., LDA) |
| 2 | Reductive Amination | Methylamine, NaBHCN |
| 3 | Bromination | Br, FeBr |
| 4 | Salt Formation | HCl in EtO |
Challenges in Stereocontrol
Physicochemical Properties and Stability
Spectroscopic Characterization
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H NMR: Peaks at ppm correspond to the bicyclo[2.2.2]octane protons, while aromatic protons of the p-bromophenyl group resonate at ppm.
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IR Spectroscopy: Stretching vibrations at (N–H) and (C–Br) confirm functional groups.
| Compound | Biological Activity | Reference |
|---|---|---|
| Bicyclo[2.2.2]octane derivatives | Opioid receptor modulation | |
| Bicyclo[3.2.0]heptane mechanophores | Stress-responsive materials |
Future Research Directions
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Mechanochemical Studies: Investigate force-induced ring-opening using single-molecule force spectroscopy .
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Derivatization Libraries: Employ polymer-supported reagents to generate analogs with varied substituents .
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In Vivo Toxicity Profiling: Assess acute toxicity in rodent models to evaluate therapeutic potential.
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